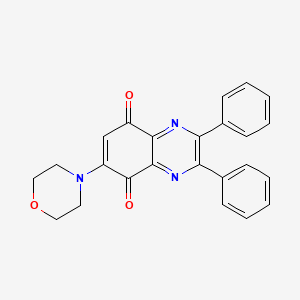

6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione

Description

Systematic Nomenclature and IUPAC Conventions

The systematic name of this compound follows IUPAC guidelines, which prioritize functional group hierarchy and substituent positions. The quinoxaline backbone is numbered such that the ketone groups at positions 5 and 8 receive the lowest possible indices. The morpholino substituent (a six-membered ring containing one oxygen and one nitrogen atom) is assigned position 6, while phenyl groups occupy positions 2 and 3. Thus, the IUPAC name is 6-(morpholin-4-yl)-2,3-diphenylquinoxaline-5,8-dione . The term "dione" explicitly denotes the two ketone groups, eliminating ambiguity in the functional group arrangement.

Molecular Formula and Weight Analysis

The molecular formula C₂₄H₁₉N₃O₃ reflects the compound’s composition, with a molecular weight of 397.42 g/mol . Exact mass calculations yield 397.143 g/mol , consistent with high-resolution mass spectrometry data. The formula breakdown includes:

- 24 carbon atoms : 12 from the quinoxaline core, 10 from the phenyl groups, and 2 from the morpholino ring.

- 19 hydrogen atoms : Distributed across aromatic rings and the morpholino moiety.

- 3 nitrogen atoms : Two from the quinoxaline and one from morpholine.

- 3 oxygen atoms : Two from the dione groups and one from morpholine.

A comparative analysis with simpler quinoxaline derivatives, such as 2,3-diphenylquinoxaline (C₂₀H₁₄N₂, MW 282.34 g/mol), highlights the impact of the morpholino and dione groups on molecular weight and polarity.

Crystallographic Data and Solid-State Packing Motifs

Single-crystal X-ray diffraction reveals a monoclinic crystal system with space group P2₁/c and unit cell parameters:

- a = 18.8298(11) Å

- b = 6.9338(4) Å

- c = 15.1055(10) Å

- β = 95.096(2)°

- Volume = 1964.4(2) ų

- Density = 1.325 g/cm³ .

The crystal packing, viewed along the b-axis , exhibits intermolecular interactions dominated by H···H contacts (47.2% contribution to Hirshfeld surface), followed by C···H/H···C (21.3%) and O···H/H···O (14.1%) interactions. Unlike 2,3-diphenylquinoxaline, which adopts a herringbone motif in space group P2₁/n , this compound’s packing is influenced by the morpholino group’s steric demands and hydrogen-bonding capacity. The planar quinoxaline core facilitates π-stacking, while the morpholino oxygen participates in weak C–H···O interactions, stabilizing the lattice.

Spectroscopic Fingerprints (IR, NMR, MS)

Infrared (IR) Spectroscopy :

- Strong absorptions near 1700 cm⁻¹ correspond to C=O stretches from the dione groups.

- Aromatic C=C vibrations appear between 1450–1600 cm⁻¹ .

- The morpholino ring shows C–N stretches at 1250–1350 cm⁻¹ and C–O–C asymmetric stretches near 1100 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (CDCl₃) :

- δ 7.2–7.8 ppm : Multiplet signals from phenyl and quinoxaline protons.

- δ 3.6–3.8 ppm : Triplet and quartet from morpholino’s –N–CH₂–O– groups.

- ¹³C NMR :

- δ 185–190 ppm : Carbonyl carbons (C5 and C8).

- δ 125–140 ppm : Aromatic carbons.

- δ 50–70 ppm : Morpholino carbons.

Mass Spectrometry (MS) :

- Molecular ion peak at m/z 397 ([M]⁺).

- Fragmentation pathways include loss of the morpholino ring (m/z 282 ) and subsequent cleavage of phenyl groups.

Comparative Analysis with Related Quinoxaline Derivatives

The structural and functional differences between this compound and analogs like 2,3-diphenylquinoxaline (MW 282.34 g/mol) and 2,3-diphenylbenzo[g]quinoxaline (MW 332.40 g/mol) are summarized below:

| Property | This compound | 2,3-Diphenylquinoxaline |

|---|---|---|

| Molecular Formula | C₂₄H₁₉N₃O₃ | C₂₀H₁₄N₂ |

| Molecular Weight | 397.42 g/mol | 282.34 g/mol |

| Crystal System | Monoclinic (P2₁/c) | Monoclinic (P2₁/n) |

| Packing Motif | Layered π-stacks with H-bonding | Herringbone |

| Key Functional Groups | Morpholino, dione | None |

The addition of the morpholino group enhances solubility in polar solvents, while the dione groups introduce hydrogen-bonding sites absent in non-ketone derivatives. Crystallographically, the morpholino substituent disrupts the herringbone packing seen in 2,3-diphenylquinoxaline, favoring layered arrangements instead.

Properties

CAS No. |

14334-11-3 |

|---|---|

Molecular Formula |

C24H19N3O3 |

Molecular Weight |

397.4 g/mol |

IUPAC Name |

6-morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione |

InChI |

InChI=1S/C24H19N3O3/c28-19-15-18(27-11-13-30-14-12-27)24(29)23-22(19)25-20(16-7-3-1-4-8-16)21(26-23)17-9-5-2-6-10-17/h1-10,15H,11-14H2 |

InChI Key |

WOODRQOVJDPJOU-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC(=O)C3=NC(=C(N=C3C2=O)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione typically involves the condensation of appropriate precursors. One common method includes the reaction of 2,3-diphenylquinoxaline-5,8-dione with morpholine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or acetonitrile, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Morpholino-2,3-diphenylquinoxaline-5,8-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of partially or fully reduced quinoxaline derivatives.

Substitution: The morpholino and diphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines .

Scientific Research Applications

Biological Activities

6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione exhibits several biological activities that make it a candidate for further research:

-

Antimicrobial Activity:

- Investigated for its potential as an antimicrobial agent against various pathogens. Studies have shown promising results in inhibiting bacterial growth.

-

Anticancer Properties:

- The compound has been explored for its anticancer activity, with several studies indicating its effectiveness against different cancer cell lines. It may act by inhibiting specific cellular pathways involved in tumor growth.

-

Antiviral Activity:

- Research indicates that this compound may possess antiviral properties, making it a candidate for developing treatments against viral infections.

-

Biological Mechanisms:

- The mechanism of action often involves interaction with molecular targets such as DNA and specific proteins involved in disease pathways.

Case Studies and Research Findings

-

Anticancer Activity Study:

A study published in Appl. Sci. highlighted the anticancer effects of quinoxaline derivatives, including this compound. The research demonstrated significant cytotoxicity against breast cancer cell lines through apoptosis induction mechanisms . -

Antimicrobial Efficacy:

Research conducted by Husain et al. evaluated the antimicrobial properties of various quinoxaline derivatives, including the morpholino-substituted variant. The results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria . -

Synthesis and Characterization:

A comprehensive review on the synthesis of bioactive quinoxaline derivatives discussed various synthetic routes for producing this compound and highlighted its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of 6-Morpholino-2,3-diphenylquinoxaline-5,8-dione involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include DNA, proteins, and cellular receptors .

Comparison with Similar Compounds

Core Structure and Substituents

- 6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione: Core: Quinoxaline-5,8-dione. Substituents: 6-Morpholin-4-yl (electron-donating), 2,3-diphenyl (bulky, lipophilic). Tautomerism: Predominant imine tautomer (C8=NH) confirmed by ¹³C-NMR (δ ~150 ppm) .

- Quinoxaline-2,3-dione derivatives (e.g., 6-sulfonic acid): Core: Quinoxaline-2,3-dione. Substituents: Electron-withdrawing groups (e.g., sulfonic acid at 6-position). Reactivity: Directed sulfonation at specific positions (e.g., 6-sulfonylchloride formation under chlorosulfonic acid) .

- Imidazo[4,5-e]diazepine-4,8-diones (9–11): Core: Fused imidazole-diazepine-dione. Substituents: Varied alkyl/aryl groups. Tautomerism: Imine form dominates (C8=NH; δ ~149–150 ppm), similar to quinoxaline derivatives .

Key Structural Differences

Spectroscopic Comparison

Biological Activity

6-Morpholin-4-yl-2,3-diphenylquinoxaline-5,8-dione (CAS No. 14334-11-3) is a heterocyclic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure:

- Molecular Formula: C24H19N3O3

- Molecular Weight: 397.4 g/mol

- IUPAC Name: this compound

The synthesis of this compound typically involves the condensation of 2,3-diphenylquinoxaline-5,8-dione with morpholine in the presence of solvents such as ethanol or acetonitrile under heat . This method allows for the formation of the desired product with good yields.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoxalines exhibit significant antimicrobial properties. For instance, research on various substituted quinoxalines has demonstrated their effectiveness against a range of bacterial strains. The mechanism often involves the disruption of bacterial cell wall synthesis and inhibition of quorum sensing .

Case Study:

In a study evaluating the antimicrobial activity of several quinoxaline derivatives, compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, highlighting the compound's potential as an antimicrobial agent .

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| This compound | 16 | E. coli |

| Other derivatives | Varies | Various bacteria |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to inhibit cancer cell proliferation and induce apoptosis in different cancer cell lines.

Mechanism of Action:

The compound is believed to act by inhibiting key pathways involved in cancer progression, such as the epidermal growth factor receptor (EGFR) pathway. This inhibition leads to reduced cell proliferation and increased apoptosis rates in cancer cells .

Research Findings:

A study assessed the cytotoxicity of this compound using the MTT assay across several human cancer cell lines. The results indicated that it exhibits significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|

| MCF-7 | 1.9 | Doxorubicin | 3.23 |

| HCT116 | 2.3 | Doxorubicin | 3.23 |

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and its molecular targets. These studies suggest that the compound binds effectively to β-tubulin at the colchicine binding site, which is crucial for its anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.